molecular formula C9H9N3O B13071336 [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine

[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine

Cat. No.: B13071336
M. Wt: 175.19 g/mol
InChI Key: ZSQCCIUTLWWNLM-UHFFFAOYSA-N
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Description

[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine: is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in solvents like butanol .

Industrial Production Methods

While specific industrial production methods for [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine are not well-documented, the general principles of heterocyclic synthesis apply. These methods would likely involve scalable reactions with optimized yields and purity, utilizing continuous flow reactors or batch processes.

Chemical Reactions Analysis

Types of Reactions

[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its heterocyclic nature. It may serve as a ligand in biochemical assays .

Medicine

Its structure can be modified to enhance biological activity and selectivity .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine apart is its combination of pyridine and oxazole rings, which provides a unique electronic structure and reactivity profile. This makes it a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

(5-pyridin-4-yl-1,2-oxazol-3-yl)methanamine

InChI

InChI=1S/C9H9N3O/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-5H,6,10H2

InChI Key

ZSQCCIUTLWWNLM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NO2)CN

Origin of Product

United States

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